4-bromo-1-methyl-1H-pyrrole-2-carbonitrile
Overview
Description
4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile (4-BMP) is a synthetic organic compound that has been used in various scientific research applications. 4-BMP has been used in the synthesis of various compounds, as well as for the study of its biochemical and physiological effects.
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound with the empirical formula C6H5BrN2 and a molecular weight of 185.02 . It’s provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
The pyrrole subunit, which is part of the structure of 4-bromo-1-methyl-1H-pyrrole-2-carbonitrile, is known to have diverse applications in therapeutically active compounds . Here are some potential applications:
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Antibiotics and Antifungal Drugs Pyrrole derivatives are known to have antibacterial and antifungal properties . The specific methods of application and experimental procedures would depend on the specific compound and its intended use.
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Anti-Inflammatory Drugs Some pyrrole derivatives are used in anti-inflammatory drugs . These could be applied in various ways, such as oral administration or topical application, depending on the specific drug and its formulation.
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Cholesterol Reducing Drugs Pyrrole derivatives are also found in some cholesterol reducing drugs . These are typically administered orally.
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Antitumor Agents Certain pyrrole derivatives have shown potential as antitumor agents . These could be used in various ways, such as direct injection into the tumor or systemic administration, depending on the specific drug and its intended use.
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Antipsychotic Drugs Pyrrole derivatives are used in some antipsychotic drugs . These are typically administered orally or via injection.
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Antimalarial Drugs Some pyrrole derivatives have shown potential as antimalarial drugs . These are typically administered orally.
properties
IUPAC Name |
4-bromo-1-methylpyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLUSUZCSSZHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-1H-pyrrole-2-carbonitrile | |
CAS RN |
1289207-30-2 | |
Record name | 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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